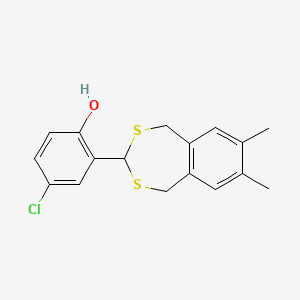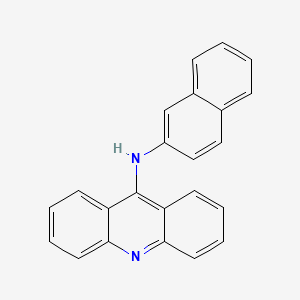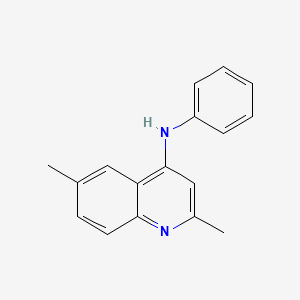![molecular formula C27H29F3N4O4S B11677288 Propan-2-yl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11677288.png)
Propan-2-yl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-({[5-(4-metoxifenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidin-3-il]carbonil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de propano-2-ilo es un compuesto orgánico complejo con posibles aplicaciones en diversos campos de la investigación científica
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 2-(2-({[5-(4-metoxifenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidin-3-il]carbonil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de propano-2-ilo normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo pirazolo[1,5-a]pirimidina, seguido de la introducción del grupo benzotiofeno y los grupos funcionales. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo por lotes o continuos. La elección del método depende de factores como el volumen de producción deseado, el costo y las consideraciones ambientales. Las técnicas avanzadas como la síntesis asistida por microondas y los principios de la química verde también pueden emplearse para mejorar la eficiencia y la sostenibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(2-({[5-(4-metoxifenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidin-3-il]carbonil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de propano-2-ilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila para reemplazar ciertos grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio, hidruro de aluminio y litio) y varios nucleófilos y electrófilos. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, como halógenos o grupos alquilo.
Aplicaciones Científicas De Investigación
El 2-(2-({[5-(4-metoxifenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidin-3-il]carbonil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de propano-2-ilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Puede estudiarse por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: La investigación puede explorar su potencial como agente terapéutico para el tratamiento de enfermedades o afecciones específicas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o recubrimientos, con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del 2-(2-({[5-(4-metoxifenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidin-3-il]carbonil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de propano-2-ilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y desencadenando efectos posteriores. Las vías exactas involucradas dependen del contexto biológico específico y de la naturaleza del objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
3-(1-feniletil)imidazol-4-carboxilato de propano-2-ilo:
5-(2-(2-(4-metoxifenil)propano-2-il)pirimidin-4-il)-4-metiltiazol-2-amina: Un compuesto relacionado con una estructura central y grupos funcionales similares.
Singularidad
El 2-(2-({[5-(4-metoxifenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidin-3-il]carbonil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de propano-2-ilo es único debido a su combinación específica de grupos funcionales y características estructurales
Propiedades
Fórmula molecular |
C27H29F3N4O4S |
|---|---|
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
propan-2-yl 2-[[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H29F3N4O4S/c1-14(2)38-26(36)22-17-6-4-5-7-20(17)39-25(22)33-24(35)18-13-31-34-21(27(28,29)30)12-19(32-23(18)34)15-8-10-16(37-3)11-9-15/h8-11,13-14,19,21,32H,4-7,12H2,1-3H3,(H,33,35) |
Clave InChI |
IMINADDASBEEJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11677227.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11677234.png)
![Tetramethyl 6'-isobutyryl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11677251.png)
![7-[(3-chlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B11677259.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B11677261.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11677267.png)

![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11677270.png)
![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11677278.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11677281.png)
![N-benzyl-5-(3,4-dichlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677287.png)
